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Compound of Interest

Compound Name: AZ-1355

Cat. No.: B1662766 Get Quote

Application Notes and Protocols for AZ-1355
For Researchers, Scientists, and Drug Development Professionals

Introduction
AZ-1355, with the chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-

carboxylate, is a compound recognized for its dual lipid-lowering and anti-platelet aggregation

properties.[1] This molecule holds potential for research in cardiovascular diseases, particularly

in studies related to atherosclerosis and thrombosis. AZ-1355 has been shown to reduce

serum total cholesterol and triglycerides in animal models and to inhibit platelet aggregation by

elevating the prostaglandin I2 (PGI2) to thromboxane A2 (TXA2) ratio.[1] These application

notes provide detailed information on the solubility, formulation, and experimental protocols for

the use of AZ-1355 in laboratory settings.

Physicochemical Properties and Solubility
A clear understanding of AZ-1355's physical and chemical characteristics is fundamental for its

effective use in experiments.
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Property Data Reference

Chemical Name

Ethyl 10,11-dihydro-4-

methoxydibenz[b,f]-

(1,4)oxazepine-8-carboxylate

[1]

CAS Number 75451-07-9

Molecular Formula C₁₇H₁₇NO₄

Molecular Weight 299.32 g/mol

Solubility 10 mM in DMSO

Mechanism of Action: Modulation of the PGI2/TXA2
Signaling Axis
AZ-1355 exerts its anti-platelet effects by modulating the balance between two key signaling

molecules: prostacyclin (PGI2) and thromboxane A2 (TXA2). These eicosanoids have opposing

effects on platelet activation and vascular tone.

Prostacyclin (PGI2) Pathway (Inhibitory): PGI2 is produced by endothelial cells and acts as a

potent vasodilator and inhibitor of platelet aggregation. It binds to the prostacyclin receptor

(IP receptor) on platelets, a G-protein coupled receptor (GPCR) that is coupled to a

stimulatory G-protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase,

which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).

Elevated cAMP levels inhibit platelet activation and aggregation.

Thromboxane A2 (TXA2) Pathway (Activatory): TXA2 is synthesized by platelets and is a

powerful vasoconstrictor and promoter of platelet aggregation. It binds to the thromboxane

receptor (TP receptor), a GPCR coupled to a Gq protein. Activation of Gq stimulates

phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and

together with DAG, activates protein kinase C (PKC). The resulting increase in intracellular

calcium and PKC activation are critical for platelet shape change, degranulation, and

aggregation.
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By increasing the PGI2/TXA2 ratio, AZ-1355 is thought to shift the balance towards the

inhibitory PGI2 pathway, leading to a reduction in platelet aggregation.
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Caption: Opposing signaling pathways of PGI2 and TXA2 in platelets.

Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes a method to assess the effect of AZ-1355 on platelet aggregation using

light transmission aggregometry (LTA).

Materials:

AZ-1355

Dimethyl sulfoxide (DMSO)
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Human whole blood (collected in 3.2% or 3.8% sodium citrate tubes)

Platelet agonists (e.g., Adenosine diphosphate (ADP), collagen, arachidonic acid)

Phosphate-buffered saline (PBS)

Light Transmission Aggregometer

Centrifuge

Pipettes and tips

Procedure:

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

Collect fresh human whole blood in sodium citrate tubes.

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature

to obtain PRP (the supernatant).

Transfer the PRP to a new tube.

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain

PPP (the supernatant).

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸

platelets/mL) using PPP.

Preparation of AZ-1355 Stock Solution:

Dissolve AZ-1355 in DMSO to prepare a 10 mM stock solution.

Prepare serial dilutions of the stock solution in DMSO or an appropriate buffer to achieve

the desired final concentrations for the assay. Ensure the final DMSO concentration in the

assay is low (typically ≤ 0.1%) to avoid solvent effects.

Platelet Aggregation Assay:
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Pre-warm the PRP and PPP samples to 37°C.

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Add a small volume of the diluted AZ-1355 solution or vehicle control (DMSO) to a cuvette

containing PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

Add a platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation.

Record the change in light transmission for a set period (e.g., 5-10 minutes).

The percentage of aggregation is calculated based on the change in light transmission

relative to the PPP control.

Data Analysis:

Generate dose-response curves by plotting the percentage of aggregation inhibition

against the concentration of AZ-1355.

Calculate the IC₅₀ value, which is the concentration of AZ-1355 that inhibits platelet

aggregation by 50%.
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Caption: Workflow for in vitro platelet aggregation assay.

In Vivo Formulation and Administration for Rodent
Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1662766?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AZ-1355 has been evaluated in rodent models of hyperlipidemia.[1] The following provides a

general guideline for formulation and administration. The exact vehicle and dosage should be

optimized based on the specific experimental design and animal model.

Materials:

AZ-1355

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, polyethylene glycol (PEG) 400,

or a mixture of solvents appropriate for oral or intraperitoneal administration)

Rodents (e.g., Triton-treated hyperlipidemic mice or dietary hyperlipidemic rats)

Gavage needles or syringes for injection

Procedure:

Formulation Preparation:

The choice of vehicle is critical for ensuring the solubility and bioavailability of AZ-1355.

Due to its likely hydrophobic nature, a suspension or a solution in a co-solvent system

may be necessary.

For a suspension in 0.5% CMC:

Weigh the required amount of AZ-1355.

Prepare a 0.5% (w/v) solution of CMC in sterile water.

Gradually add the AZ-1355 powder to the CMC solution while vortexing or sonicating to

ensure a uniform suspension.

For a solution in a co-solvent system (e.g., DMSO/PEG400/Water):

Dissolve AZ-1355 in a minimal amount of DMSO.

Add PEG400 and then sterile water to the desired final volume and concentration. The

ratio of solvents must be carefully determined to maintain solubility and minimize
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toxicity.

Administration:

The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the

experimental goals.

The dosage of AZ-1355 should be determined from preliminary dose-ranging studies or

based on literature values for similar compounds.

For oral gavage, carefully administer the formulated AZ-1355 directly into the stomach of

the animal using a gavage needle.

For intraperitoneal injection, inject the formulation into the peritoneal cavity.

A vehicle control group receiving the formulation without AZ-1355 is essential.

Monitoring and Endpoint Analysis:

Monitor the animals for any adverse effects.

At the end of the study period, collect blood and/or tissues for analysis of lipid levels (total

cholesterol, triglycerides), platelet aggregation, or other relevant biomarkers.

Conclusion
AZ-1355 is a promising research compound with potential applications in the study of

cardiovascular diseases. The protocols and information provided in these application notes are

intended to serve as a guide for researchers. It is crucial to optimize experimental conditions

and perform appropriate controls to ensure the validity and reproducibility of the results. Further

investigation into the precise molecular targets and a more detailed in vivo characterization will

be valuable for elucidating the full therapeutic potential of AZ-1355.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1662766?utm_src=pdf-body
https://www.benchchem.com/product/b1662766?utm_src=pdf-body
https://www.benchchem.com/product/b1662766?utm_src=pdf-body
https://www.benchchem.com/product/b1662766?utm_src=pdf-body
https://www.benchchem.com/product/b1662766?utm_src=pdf-body
https://www.benchchem.com/product/b1662766?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. The lipid-lowering profile in rodents. AZ-1355, a new dibenzoxazepine derivative - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [AZ-1355 solubility and formulation for experiments].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662766#az-1355-solubility-and-formulation-for-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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